molecular formula C5H6N2O B021099 2-Amino-3-hydroxypyridine CAS No. 16867-03-1

2-Amino-3-hydroxypyridine

Cat. No. B021099
CAS RN: 16867-03-1
M. Wt: 110.11 g/mol
InChI Key: BMTSZVZQNMNPCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The compound's molecular structure has been elucidated through X-ray structure analysis, revealing its ability to form anionic complexes in coordination compounds, such as those with vanadate(V), showcasing the versatility of 2-Amino-3-hydroxypyridine in forming structured complexes (Ali Hejrani-Dalir et al., 2015).

Chemical Reactions and Properties

2-Amino-3-hydroxypyridine reacts with osmium to form colored complexes, demonstrating its utility as a chromogenic reagent in the spectrophotometric determination of osmium (Y. L. Mehta et al., 1976). Additionally, it can undergo oxidative polycondensation reactions under various conditions, leading to the synthesis of oligomers with significant yields, further illustrating its reactive properties (I. Kaya et al., 2004).

Physical Properties Analysis

While specific papers focusing solely on the physical properties of 2-Amino-3-hydroxypyridine were not identified in this search, such properties typically include melting points, boiling points, solubility in different solvents, and stability under various temperatures and pH conditions, which can be inferred from synthesis and application contexts.

Chemical Properties Analysis

The chemical properties of 2-Amino-3-hydroxypyridine, such as its reactivity towards different metal ions and its potential to form various complexes, are central to its applications in synthetic chemistry and material science. Its ability to undergo facile and efficient synthesis routes to multi-substituted 2-aminopyridines showcases its role in the construction of nitrogen-containing polyheterocyclic compounds, aligning with green chemistry principles (Xiaoqing Xin et al., 2013).

Scientific Research Applications

  • Biological Activity and Metal Ion Determination : 2-Amino-3-hydroxypyridine has been used in the formation of mixed-ligand complexes with iron, cobalt, and nickel(II), showing potential for biological activity and metal ion determination. This was highlighted in a study by Prakash and Sindhu (1998) in the Journal of the Indian Chemical Society (Prakash & Sindhu, 1998).

  • Use in Oxidative Hair Dye Formulations : Burnett et al. (2020) in the International Journal of Toxicology found that 2-Amino-3-Hydroxypyridine is safe for use in oxidative hair dye formulations under current practices and concentrations (Burnett et al., 2020).

  • In Vitro Metabolism Studies : The compound has been studied for its in vitro metabolism, notably in the conversion of 2-amino-3-methylpyridine to various derivatives. This was explored by Altuntas et al. (1997) in Anticancer Research (Altuntas et al., 1997).

  • Spectrophotometric Determination of Osmium : A study by Mehta et al. (1976) in Talanta developed a method for determining osmium using 2-amino-3-hydroxypyridine as a chromogenic reagent, indicating its utility in analytical chemistry (Mehta et al., 1976).

  • Synthesis and Characterization : Kaya and Koça (2004) in Polymer used 2-amino-3-hydroxypyridine for the synthesis and characterization of its Schiff base oligomer, demonstrating its application in polymer chemistry (Kaya & Koça, 2004).

  • Crystal Structure and Nanostructured V2O5 Synthesis : Hejrani-Dalir et al. (2015) in Acta Crystallographica Section C demonstrated the synthesis and crystal structure of 2-amino-3-hydroxypyridinium complexes, and their conversion to nanostructured V2O5 (Hejrani-Dalir et al., 2015).

Safety And Hazards

2-Amino-3-hydroxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

2-Amino-3-hydroxypyridine has been used as a bifunctional additive for stable and high-efficiency tin–lead perovskite solar cells . It has also been used in the preparation of clinical anti-inflammatory analgesics .

Relevant Papers

One paper discusses the use of 2-Amino-3-hydroxypyridine as a bifunctional additive for stable and high-efficiency tin–lead perovskite solar cells . Another paper presents a safety assessment of 2-Amino-3-hydroxypyridine as used in cosmetics .

properties

IUPAC Name

2-aminopyridin-3-ol
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InChI

InChI=1S/C5H6N2O/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTSZVZQNMNPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50168588
Record name 2-Amino-3-hydroxypyridine
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Molecular Weight

110.11 g/mol
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Product Name

2-Amino-3-hydroxypyridine

CAS RN

16867-03-1
Record name 2-Amino-3-hydroxypyridine
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Record name 2-Amino-3-hydroxypyridine
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Record name 2-AMINO-3-HYDROXYPYRIDINE
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Record name 2-aminopyridin-3-ol
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Record name 2-AMINO-3-HYDROXYPYRIDINE
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Synthesis routes and methods

Procedure details

A mixture of 89.7 g (2.3 moles) of sodamide, 500 cc of xylene containing 0.1 cc of oleic acid and 95 g (1 mole) of 3-hydroxypyridine was placed in a Magne Drive as described in Example 2. The autoclave was closed and purged of air with ammonia, pressurized with ammonia to 40 psig and to 200 psig with nitrogen. The pressure relief valve was set at 350 psig. The mixture was heated (158°-186° ) for almost 5 hours, during which time hydrogen was evolved. The autoclave was cooled to room temperature, vented to atmospheric pressure and hydrolyzed with 250 cc of water. The temperature during the hydrolysis was 60° C. The aqueous phase was separated and neutralized to pH 7.0 with concentrated hydrochloric acid. It was extracted 3 times with 4-picoline. The picoline extracts were combined and distilled to give 39.3 g of recovered 3-hydroxypyridine and 40.6 g of 2-amino-3 -hydroxypyridine boiling 223°-228° C. at 29 mm. The melting point of the 2-amino-3-hydroxypyridine. recrystallized from methanol-xylene, was 162°-163° C. The structure was confirmed by NMR and the IR spectrum was identical to the spectrum of 2-amino-3-hydroxypyridine found in Aldrich Library of Infrared Spectra. 2nd ed., p. 1157E. The yield of 2-amino-3-hydroXypyridine, based on 3-hydroxypyridine recovered, was 62.9%. This result significantly differed from the literature report by Levitt and Levitt, Chemistry and Industry, 1621 (1963) which reports the amination of 3-hydroxypyridine gave 2.6-diaminopyridine in good yield while also pointing out that 2-amino-3-hydroxypyridine should, in fact, not be obtained. This is not true of applicants' discovery. The recovered 2-amino-3-hydroxypyridine was found useful, for example, in preparing prostaglandin synthetase inhibitors as reported in Belg. Patent 830,786 (1975), in preparing anti-inflammatory agents, analgesics and antipyretics as reported in Shen, et al., Ger. Offen. 2,330,109 (1974), and in preparing antibacterials as reported in Meszaros et al., Hung Telies, 10,957 (1975). The 2-amino-3-hydroxypyridine was also found useful in the preparation of metallized azo dyes for dyeing wool, polyamide, and acrylic fibers as reported in Back and Buehler, Ger. Offen. 2,236,299 (1973) and Ger. Offen. 2,236,269 (1973).
Quantity
89.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
943
Citations
RM Issa, AM Khedr, H Rizk - Journal of the Chinese Chemical …, 2008 - Wiley Online Library
… Also, two Schiff bases IIa and IIb are prepared by condensation of 2-amino-3-hydroxypyridine … The UV/Vis absorption spectra of 2-amino-3-hydroxypyridine Schiff bases IIa and IIb are …
Number of citations: 174 onlinelibrary.wiley.com
SI Mostafa, SA Abd El-Maksoud - Monatshefte fuer Chemie …, 1998 - researchgate.net
… Also, the complexes of 2-amino-3-hydroxypyridine… of new complexes of 2-amino-3-hydroxypyridine with a number … The inhibition behaviour of 2-amino-3-hydroxypyridine …
Number of citations: 45 www.researchgate.net
M Abdallah, M Alfakeer, HM Altass, AM Alharbi… - Egyptian Journal of …, 2019 - Elsevier
… The polarographic behavior of five Schiff bases compounds (SB) prepared from 2-amino-3-hydroxypyridine was investigated in BR buffer series of pH 2–12. The polarograms of all SB …
Number of citations: 27 www.sciencedirect.com
I Kaya, S Koça - Polymer, 2004 - Elsevier
… the effects of different parameters such as temperature, times and initial concentration of NaOCl, H 2 O 2 and alkaline for the preparation of oligo-2-amino-3-hydroxypyridine (OAHP) …
Number of citations: 51 www.sciencedirect.com
W Chen, K Su, Y Huang, KG Brooks, S Kinge… - Journal of Materials …, 2023 - pubs.rsc.org
… Herein, we introduced 2-amino-3-hydroxypyridine (AHPD), which contains a pyridine nitrogen and an –NH 2 group in the molecule, as a bidentate anchoring additive in the FA 0.7 MA …
Number of citations: 4 pubs.rsc.org
JM Galván-Hidalgo, DM Roldán-Marchán… - Medicinal Chemistry …, 2020 - Springer
A multicomponent reaction was used as a synthetic strategy to prepare organotin (IV) complexes, 2-amino-3-hydroxypyridine, saliciladehydes 5-R-substituted (H, CH 3 , OCH 3 , C(CH) …
Number of citations: 6 link.springer.com
TIA Gerber, D Luzipo, P Mayer - Journal of Coordination Chemistry, 2004 - Taylor & Francis
The cationic complex [ReO(ahp) 2 (PPh 3 )] + was isolated as the chloride salt from the reaction of trans-[ReOCl 3 (PPh 3 ) 2 ] and 2-amino-3-hydroxypyridine (Hahp) in ethanol. …
Number of citations: 19 www.tandfonline.com
CO Okafor - Journal of Heterocyclic Chemistry, 1976 - Wiley Online Library
… In this article, we wish to describe some reactions of 2-amino3-hydroxypyridine (1) and 2-… 2-Chloro 3-nitropyridine was mixed with 2-amino-3hydroxypyridine and refluxed in dilute …
Number of citations: 15 onlinelibrary.wiley.com
AN Kursunlu, Y Acikbas, M Ozmen, M Erdogan… - Materials Letters, 2020 - Elsevier
… This paper reported that a novel pillar[5]arene derivative (P5-AP) concluding ten 2-Amino-3-hydroxypyridine fragments was structured for preparing a macrocycle with an appropriate …
Number of citations: 24 www.sciencedirect.com
K Mohammadi, M Abdeshah - Synthesis and Reactivity in Inorganic …, 2012 - Taylor & Francis
… -but-2-enylideneamino)pyridine-3-ol [H 2 L 2 ] and 2-(4-hydroxy-1,1,1-trifluoro-pent-2-enylideneamino)pyridine-3-ol [H 2 L 3 ] (which have been derived from 2-amino-3-hydroxypyridine …
Number of citations: 6 www.tandfonline.com

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